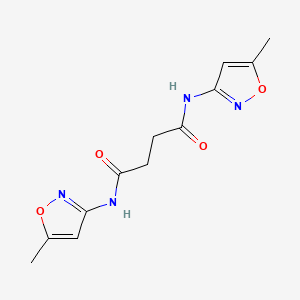

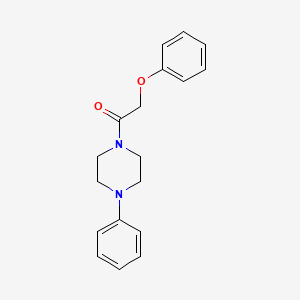

![molecular formula C19H19NO4 B5868745 N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)

N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide, commonly known as DBCO-NHS ester, is a chemical compound used in scientific research for bioconjugation, which is the process of linking two molecules together. DBCO-NHS ester is a popular choice for bioconjugation due to its high reactivity and specificity towards azide-containing molecules.

Mécanisme D'action

DBCO-NHS ester works by reacting with azide-containing molecules through a process called cycloaddition. This reaction is highly specific and efficient, allowing for the precise labeling and detection of biomolecules.

Biochemical and Physiological Effects:

DBCO-NHS ester does not have any direct biochemical or physiological effects, as it is used solely for bioconjugation purposes. However, the bioconjugates produced using DBCO-NHS ester can have a wide range of biochemical and physiological effects, depending on the molecules being linked together.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DBCO-NHS ester for bioconjugation is its high reactivity and specificity towards azide-containing molecules. This allows for precise labeling and detection of biomolecules. Additionally, DBCO-NHS ester is relatively easy to synthesize and can be easily scaled up for larger quantities.

One limitation of using DBCO-NHS ester is that it can only be used to label molecules with azide groups. This limits its versatility compared to other bioconjugation methods. Additionally, DBCO-NHS ester can be expensive, which may limit its use in some research settings.

Orientations Futures

There are several future directions for research involving DBCO-NHS ester. One area of research is the development of new bioconjugation methods that can be used in conjunction with DBCO-NHS ester to label a wider range of biomolecules. Another area of research is the optimization of the cycloaddition reaction to improve its efficiency and specificity. Finally, there is potential for the use of DBCO-NHS ester in drug delivery systems, as it can be used to link drugs to specific biomolecules for targeted delivery.

Méthodes De Synthèse

DBCO-NHS ester can be synthesized through a simple two-step process. The first step involves the synthesis of 6-oxo-6H-benzo[c]chromene, which is then reacted with diethylamine and chloroacetyl chloride to produce DBCO-NHS ester. The synthesis process is relatively straightforward and can be easily scaled up for larger quantities.

Applications De Recherche Scientifique

DBCO-NHS ester is widely used in scientific research for bioconjugation purposes. It is commonly used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. DBCO-NHS ester can be used to link molecules together through a process called click chemistry, which is a highly specific and efficient method for bioconjugation.

Propriétés

IUPAC Name |

N,N-diethyl-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-3-20(4-2)18(21)12-23-13-9-10-15-14-7-5-6-8-16(14)19(22)24-17(15)11-13/h5-11H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWSQBVICFNVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-2-({6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

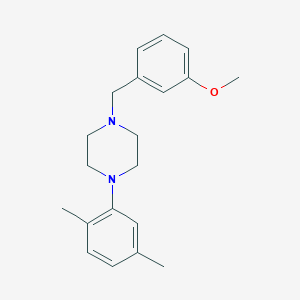

![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)

![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)

![N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5868708.png)

![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)

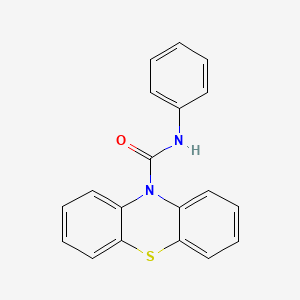

![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)

![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)

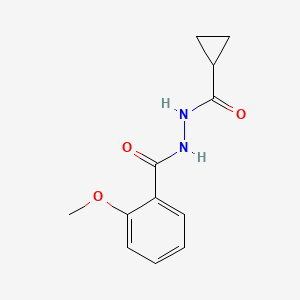

![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)